Cyclooct-4-en-1-ylmethanamine hydrochloride
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Overview
Description
Cyclooct-4-en-1-ylmethanamine hydrochloride is a chemical compound with a unique structure that includes a cyclooctene ring and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclooct-4-en-1-ylmethanamine hydrochloride typically involves the following steps:
Formation of the Cyclooctene Ring: The cyclooctene ring can be synthesized through a series of cyclization reactions starting from linear precursors.
Introduction of the Methanamine Group: The methanamine group is introduced through a nucleophilic substitution reaction, where an amine group replaces a leaving group on the cyclooctene ring.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing advanced techniques such as automated synthesis and purification systems.
Chemical Reactions Analysis
Types of Reactions
Cyclooct-4-en-1-ylmethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The methanamine group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxides, reduced forms, and substituted analogs.
Scientific Research Applications
Cyclooct-4-en-1-ylmethanamine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Cyclooct-4-en-1-ylmethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Cyclooctylamine: Similar structure but lacks the methanamine group.
Cyclooctene: Similar ring structure but lacks the amine group.
Methanamine Hydrochloride: Contains the methanamine group but lacks the cyclooctene ring.
Uniqueness
Cyclooct-4-en-1-ylmethanamine hydrochloride is unique due to the combination of the cyclooctene ring and the methanamine group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
[(4Z)-cyclooct-4-en-1-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N.ClH/c10-8-9-6-4-2-1-3-5-7-9;/h1-2,9H,3-8,10H2;1H/b2-1-; |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHNMFGDMTSOSRM-ODZAUARKSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CCCC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C/C=C\CCC(C1)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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